![molecular formula C9H10ClNO4 B1371647 7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride CAS No. 857020-56-5](/img/structure/B1371647.png)

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

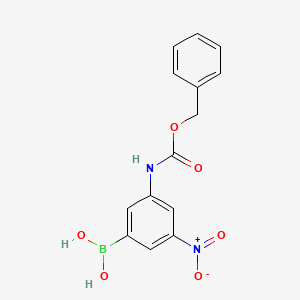

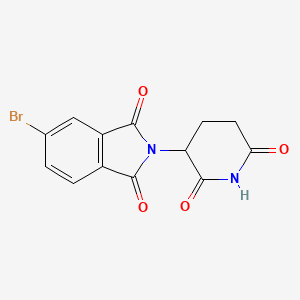

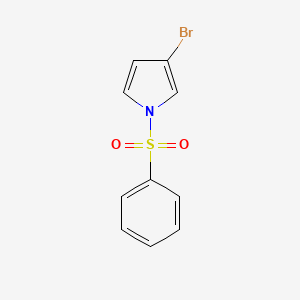

Molecular Structure Analysis

The molecular structure of “7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride” is not explicitly provided in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride” are not explicitly provided in the available sources .Applications De Recherche Scientifique

1. Intermediate in Anti-Hypertensive Drug Synthesis

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride is an important intermediate in the synthesis of anti-hypertensive agents like Doxazosin. It's utilized in improved one-pot synthesis processes for efficient production of such drugs, which are crucial in treating conditions like benign prostate hyperplasia and hypertension (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

2. Role in Antibacterial Agents

The compound plays a significant role in the synthesis of pyridonecarboxylic acids, which exhibit antibacterial properties. It contributes to the creation of compounds that are more effective than existing antibacterial drugs, indicating its potential in developing new treatments for bacterial infections (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

3. Analgesic Agent Synthesis

This compound is used in synthesizing a series of analgesic agents. Its derivatives have been shown to possess potent analgesic activities with low gastric irritancy, highlighting its relevance in pain management research (E. Boyle, F. Mangan, R. Markwell, S. Smith, M. Thomson, R. Ward, P. Wyman, 1986).

4. Synthesis of Antiallergic Agents

The compound is involved in the synthesis of 1,4-Dihydro-4-oxo-[1]benzothieno[3,2-b]pyridin-2-carbonsäure-esters, which are potential antiallergic agents. It underlines the compound’s utility in developing treatments for allergic reactions (K. Görlitzer, C. Kramer, 2000).

5. Synthesis of Unnatural Amino Acids

It is essential for synthesizing enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids, which are significant unnatural amino acids and precursors for compounds like benzoxazinyl oxazolidinones. This highlights its importance in the field of bioorganic chemistry (Rajesh Malhotra, Tushar K Dey, Sourav Basu, Saumen Hajra, 2015).

6. Antimicrobial Activity

Compounds synthesized using 7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride exhibit antimicrobial activities against various strains of bacteria and fungi. This suggests its potential in the development of new antimicrobial drugs (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

7. In Photonic Biosensor Applications

The compound is instrumental in the synthesis of aptamers for photonic biosensor applications, particularly in detecting environmental pollutants like dioxins. Its derivatives are used in creating biosensors for monitoring substances that have significant health implications (Stefania Kalantzi, Sofia Leonardi, Eleanna Vachlioti, Eleni G Kaliatsi, Κοnstantina Papachristopoulou, C. Stathopoulos, N. Vainos, D. Papaioannou, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICNBDBHGVKJMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669501 |

Source

|

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride | |

CAS RN |

857020-56-5 |

Source

|

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)